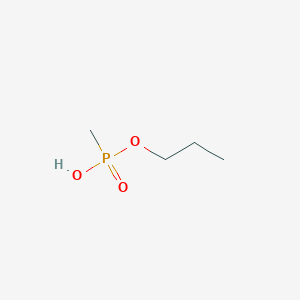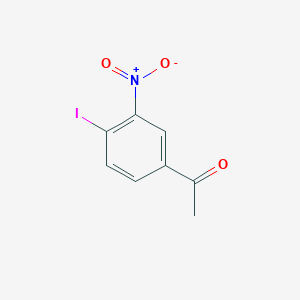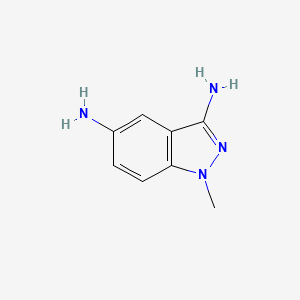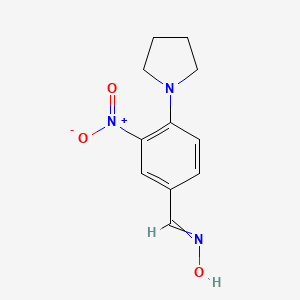
3-(Dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 7th position can be achieved using methylating agents such as dimethyl sulfate or methyl iodide.
Dimethylamino Substitution: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.
Propenone Formation: The final step involves the formation of the propenone moiety through aldol condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or dimethylamino groups.
Reduction: Reduction reactions can target the propenone moiety, converting it to a saturated ketone.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated ketones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: May be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxybenzofuran: Lacks the dimethylamino and propenone groups.
3-(Dimethylamino)benzofuran: Lacks the methoxy and propenone groups.
1-(7-Methoxy-1-benzofuran-2-yl)prop-2-en-1-one: Lacks the dimethylamino group.
Uniqueness
3-(Dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H15NO3 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H15NO3/c1-15(2)8-7-11(16)13-9-10-5-4-6-12(17-3)14(10)18-13/h4-9H,1-3H3 |
Clave InChI |
TWYDMMXLOHLHIJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC(=O)C1=CC2=C(O1)C(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744292.png)

![2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)-](/img/structure/B11744303.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744319.png)
amine](/img/structure/B11744321.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11744330.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744342.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11744346.png)
![2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11744349.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744357.png)


